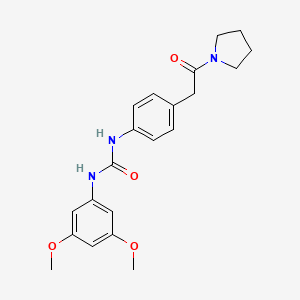

1-(3,5-Dimethoxyphenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)urea

Description

This compound is a urea derivative featuring a 3,5-dimethoxyphenyl group and a 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl moiety. Urea-based compounds are widely studied for their diverse pharmacological activities, including kinase inhibition and anticancer properties.

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-27-18-12-17(13-19(14-18)28-2)23-21(26)22-16-7-5-15(6-8-16)11-20(25)24-9-3-4-10-24/h5-8,12-14H,3-4,9-11H2,1-2H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHZBLCEIJPQJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,5-Dimethoxyphenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)urea, also known by its CAS number 1211167-20-2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H25N3O4

- Molecular Weight : 383.4 g/mol

- CAS Number : 1211167-20-2

The compound exhibits various biological activities primarily through interactions with different molecular targets. Research has indicated that it may function as an inhibitor in specific enzymatic pathways, particularly those involved in cancer progression and angiogenesis.

Inhibition of Enzymatic Activity

Studies have shown that derivatives of urea compounds can inhibit enzymes like indoleamine 2,3-dioxygenase (IDO1), which is crucial for tryptophan metabolism and immune regulation. The inhibition of IDO1 can lead to enhanced anti-tumor immunity by preventing the local suppression of T-cell activity .

Biological Activity Overview

The biological activities associated with this compound can be categorized into several key areas:

-

Anticancer Activity :

- Mechanism : The compound may exert anti-cancer effects by modulating signaling pathways involved in cell proliferation and apoptosis.

- Case Study : In vitro studies demonstrated that similar phenyl urea derivatives showed significant anti-tumor activity in various cancer cell lines, suggesting a potential therapeutic role for this compound .

-

Angiogenesis Inhibition :

- Mechanism : By inhibiting fibroblast growth factor receptors (FGFRs), the compound could prevent the formation of new blood vessels that supply tumors.

- Research Findings : Compounds structurally related to this urea have been shown to inhibit angiogenesis in xenograft models, indicating a promising avenue for cancer treatment .

-

Neuroprotective Effects :

- Some derivatives have shown neuroprotective properties in models of neurodegeneration, potentially through the modulation of oxidative stress pathways.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | IDO1 Inhibition | |

| Angiogenesis Inhibition | FGFR Inhibition | |

| Neuroprotection | Oxidative Stress Modulation |

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

- Study on IDO1 Inhibitors :

- Antitumor Efficacy in Xenograft Models :

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Impact: The urea core in the target compound and MK13 enables strong hydrogen-bonding interactions, which are critical for binding to biological targets like kinases. The 2-oxo-pyrrolidin-ethyl group, common in the target compound and the 5A-5F series , introduces steric bulk and conformational flexibility, which may enhance selectivity for specific receptors.

Synthetic Routes :

- MK13 is synthesized via straightforward condensation in acetic acid, while the target compound likely requires more complex alkylation steps (similar to the 5A-5F series ). The use of AlCl₃ in Fridel-Crafts alkylation suggests sensitivity to reaction conditions.

Substituent Effects: 3,5-Dimethoxy groups (target compound and MK13 ) improve solubility compared to non-polar substituents (e.g., methyl or halogen groups in other analogs). Sulfonyl vs. Phenyl Linkers: Sulfonyl ureas (5A-5F series ) exhibit higher metabolic stability than phenyl-linked ureas due to reduced susceptibility to enzymatic cleavage.

Research Implications and Limitations

- Pharmacological Potential: The target compound’s urea core and pyrrolidinyl group make it a candidate for kinase inhibition studies, though direct bioactivity data are absent in the evidence.

- Contradictions : While sulfonamide derivatives (e.g., 444110-65-0 ) are more lipophilic, their reduced hydrogen-bonding capacity may limit target engagement compared to urea analogs.

- Gaps in Evidence: No explicit data on the target compound’s solubility, stability, or toxicity are available; inferences are drawn from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.